molecular formula C22H18FN3O2S2 B6479033 N-(3,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260925-28-7

N-(3,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6479033
CAS No.: 1260925-28-7
M. Wt: 439.5 g/mol
InChI Key: UTWBQVONKXOGFL-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core, a sulfanyl linker, and an acetamide substituent. The molecule’s structural complexity arises from its fused thiophene-pyrimidine ring system, substituted at position 3 with a 2-fluorophenyl group and at position 2 with a sulfanyl-acetamide moiety. The acetamide side chain is further substituted with a 3,4-dimethylphenyl group, which may enhance lipophilicity and influence binding interactions in biological systems .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-13-7-8-15(11-14(13)2)24-19(27)12-30-22-25-17-9-10-29-20(17)21(28)26(22)18-6-4-3-5-16(18)23/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWBQVONKXOGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The thieno[3,2-d]pyrimidinone core is shared with compounds such as 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (). Key differences include:

  • Substituent at Position 3 : The target compound has a 2-fluorophenyl group, whereas ’s analog features a 4-chlorophenyl group. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine’s bulkier and more lipophilic profile .
  • Acetamide Substituent : The 3,4-dimethylphenyl group in the target compound contrasts with the 2-(trifluoromethyl)phenyl group in . The trifluoromethyl group introduces strong electronegativity and may improve target affinity in enzyme inhibition, while dimethyl groups enhance steric bulk and hydrophobicity .

Substituent Effects on Physicochemical Properties

  • Crystallinity and Packing: In N-(3,4-difluorophenyl)-2-(4-chlorophenyl)acetamide (), dihedral angles between aromatic rings (65.2°) and hydrogen bonding (N–H⋯O) influence crystal packing.
  • Lipophilicity : The 3,4-dimethylphenyl group increases logP compared to analogs with halogenated or trifluoromethyl substituents, as seen in . This could enhance membrane permeability but reduce aqueous solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Scaffold R₁ (Position 3) R₂ (Acetamide) Melting Point (°C) logP (Predicted)
Target Compound Thieno[3,2-d]pyrimidinone 2-Fluorophenyl 3,4-Dimethylphenyl N/A ~3.8
2-[[3-(4-Chlorophenyl)-... () Thieno[3,2-d]pyrimidinone 4-Chlorophenyl 2-Trifluoromethylphenyl N/A ~4.2
N-(3,4-Difluorophenyl)-... () Acetamide 4-Chlorophenyl 3,4-Difluorophenyl 394–396 ~2.5

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